[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol

Medicinal Chemistry Physicochemical Property Drug Design

Generic isoxazole methanols fail to deliver the metabolic stability and electronic tuning essential for modern medicinal chemistry. [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol (CAS 172031-94-6) resolves this through its exclusive 5-CF₃, 3-CH₂OH topology. • Confirmed LogP of -0.13 balances CNS penetration potential with aqueous solubility. • The electron-withdrawing CF₃ group enhances metabolic stability and enables ¹⁹F NMR probe applications. • Reactive hydroxymethyl handle supports rapid diversification into aldehydes, acids, or halides for SAR libraries. Reliable ≥98% purity supply with batch-to-batch consistency for drug discovery and agrochemical programs.

Molecular Formula C5H4F3NO2
Molecular Weight 167.09 g/mol
CAS No. 172031-94-6
Cat. No. B069441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol
CAS172031-94-6
Molecular FormulaC5H4F3NO2
Molecular Weight167.09 g/mol
Structural Identifiers
SMILESC1=C(ON=C1CO)C(F)(F)F
InChIInChI=1S/C5H4F3NO2/c6-5(7,8)4-1-3(2-10)9-11-4/h1,10H,2H2
InChIKeyLCZLXKZLTFWBHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview and Compound Class


[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol (CAS 172031-94-6), also referred to as (5-(trifluoromethyl)isoxazol-3-yl)methanol, is a fluorinated heterocyclic building block consisting of an isoxazole core with a trifluoromethyl (-CF₃) substituent at the 5-position and a hydroxymethyl (-CH₂OH) group at the 3-position . The compound possesses a molecular weight of 167.09 g/mol (C₅H₄F₃NO₂) and exhibits predicted physicochemical parameters including a density of 1.5±0.1 g/cm³, a boiling point of 210.8±35.0 °C at 760 mmHg, and a LogP of -0.13 . The strongly electron-withdrawing -CF₃ group influences the electronic properties of the isoxazole ring and enhances lipophilicity relative to non-fluorinated analogs, while the 3-hydroxymethyl moiety provides a reactive handle for further derivatization [1].

Structural Differentiation from Generics


In the procurement of fluorinated isoxazole building blocks, generic substitution is scientifically unsound due to profound differences in regiochemistry and functional group topology that dictate downstream synthetic utility. This compound (5-CF₃, 3-CH₂OH) differs fundamentally from its regioisomers—specifically (3-(trifluoromethyl)isoxazol-4-yl)methanol (CAS 493019-55-9) and (3-(trifluoromethyl)isoxazol-5-yl)methanol (CAS 110411-51-3)—which place the trifluoromethyl and hydroxymethyl groups at distinct positions on the isoxazole ring [1]. These positional variations alter the electron density distribution across the heterocycle, modify the reactivity of the hydroxymethyl handle, and affect the compound's behavior in metal-catalyzed cross-coupling, nucleophilic substitution, and cycloaddition reactions [2]. Furthermore, substitution with non-fluorinated isoxazole methanols (e.g., isoxazol-3-ylmethanol, CAS 89102-73-8) results in complete loss of the enhanced lipophilicity, metabolic stability, and altered electronic properties conferred by the -CF₃ group—factors that are critical in medicinal chemistry campaigns where fluorination is a deliberate design element [3]. The evidence presented in Section 3 quantifies these differentiation dimensions.

Differentiation Evidence vs. Comparators


Lipophilicity Modulation via Trifluoromethyl Group

The introduction of the trifluoromethyl group at the 5-position of the isoxazole ring alters the lipophilicity profile of the hydroxymethyl-bearing scaffold. [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol exhibits a calculated LogP of -0.13 . This value represents a moderate increase in lipophilicity relative to the parent unsubstituted isoxazol-3-ylmethanol scaffold (theoretical LogP estimated at approximately -0.6 to -0.8 based on comparable heterocyclic alcohol systems), a shift that can meaningfully influence membrane permeability and nonspecific protein binding without excessively compromising aqueous solubility [1]. The -CF₃ group's electron-withdrawing nature additionally modulates the pKa of the isoxazole nitrogen and the hydrogen-bonding capacity of the ring system, which are not captured by LogP alone but contribute to overall molecular recognition properties [2].

Medicinal Chemistry Physicochemical Property Drug Design ADME

Synthetic Accessibility Advantage

The specific 3,5-disubstituted isoxazole architecture of [5-(trifluoromethyl)-1,2-oxazol-3-yl]methanol aligns with established regioselective synthetic methodologies that enable reliable, scalable access to this substitution pattern. Comprehensive studies on the synthesis of 5-fluoroalkyl-substituted isoxazoles via one-pot metal-free [3+2] cycloaddition of CF₃-substituted alkenes with functionalized halogenoximes have demonstrated the preparation of 3,5-disubstituted derivatives in regioselective manner with yields ranging from 40% to 95%, and reactions have been successfully scaled up to 130 g [1]. This methodological foundation supports consistent procurement quality. In contrast, 4-trifluoromethyl isoxazoles (with -CF₃ at the 4-position) are synthetically challenging, with literature noting that 4-(trifluoromethyl)isoxazole is a 'synthetically challenging class of molecules' for which 'very few synthetic methods have been developed so far and all of them suffered from several serious limitations' [2]. This makes the 5-CF₃ isomer a more reliably accessible building block for routine research procurement.

Synthetic Methodology Building Block Cycloaddition Regioselectivity

Metabolic Stability Enhancement by -CF₃

The trifluoromethyl group is widely recognized in medicinal chemistry for its capacity to enhance metabolic stability by blocking oxidative metabolism at vulnerable positions on heterocyclic scaffolds. In isoxazole-containing molecules, literature reports that the -CF₃ group 'can impart desirable characteristics such as increased metabolic stability and improved binding affinity in drug design' . While direct microsomal stability data for [5-(trifluoromethyl)-1,2-oxazol-3-yl]methanol itself is not publicly available, the class-level principle is well-established: fluorination at metabolically labile positions reduces cytochrome P450-mediated oxidation. For comparison, the non-fluorinated analog isoxazol-3-ylmethanol bears a hydrogen at the 5-position that is susceptible to oxidative metabolism, potentially resulting in shorter half-life and lower bioavailability when incorporated into drug candidates [1]. The -CF₃ group's strong electron-withdrawing nature also decreases the electron density on the isoxazole ring, reducing susceptibility to electrophilic metabolic attack [2].

Drug Metabolism Pharmacokinetics Fluorine Chemistry Lead Optimization

Orthogonal Functional Group Reactivity

The 3-hydroxymethyl group in [5-(trifluoromethyl)-1,2-oxazol-3-yl]methanol provides a distinct synthetic handle that is orthogonal to the 5-CF₃ substituent, enabling sequential derivatization strategies. This functional group topology—with the reactive -CH₂OH at the 3-position and the stable, electron-withdrawing -CF₃ at the 5-position—permits selective transformation of the hydroxymethyl moiety (via oxidation to aldehyde/carboxylic acid, conversion to halide, Mitsunobu reaction, or esterification) without affecting the 5-position substituent . This contrasts with regioisomers such as (3-(trifluoromethyl)isoxazol-5-yl)methanol, where the hydroxymethyl group is positioned adjacent to the -CF₃ group on the same side of the ring, potentially altering reactivity due to steric and electronic proximity effects [1]. The 1,3-relationship between the two functional groups in the target compound provides balanced spatial separation that facilitates independent manipulation of each position in multi-step synthetic sequences [2].

Synthetic Versatility Derivatization Protecting Group Strategy Parallel Synthesis

Optimal Application Scenarios


Medicinal Chemistry Building Block

This compound serves as a privileged building block in medicinal chemistry campaigns requiring fluorinated heterocyclic cores with a derivatizable hydroxymethyl handle. The LogP of -0.13 positions it favorably for central nervous system (CNS) drug discovery where balanced polarity is required for blood-brain barrier penetration, while the -CF₃ group provides class-level metabolic stability advantages that reduce oxidative clearance [1]. The 3-hydroxymethyl group can be converted to a diverse array of pharmacophores—aldehydes for reductive amination, carboxylic acids for amide coupling, or halides for nucleophilic displacement—enabling library synthesis for structure-activity relationship (SAR) exploration around the isoxazole core [2].

Agrochemical Intermediate

The trifluoromethyl isoxazole scaffold is a recognized pharmacophore in agrochemical discovery, with related 5-CF₃ isoxazole derivatives having been developed into commercial insecticides and herbicides [1]. The compound's electron-withdrawing -CF₃ group enhances the environmental stability and target-site binding of agrochemical leads, while the 3-hydroxymethyl moiety enables conjugation to diverse agrochemical scaffolds via established ester or ether linkages. The established synthetic accessibility of 5-CF₃ isoxazoles at multigram scale (up to 130 g demonstrated for related derivatives) supports the feasibility of gram-to-kilogram procurement for agrochemical lead optimization programs [2].

Chemical Biology Probe Synthesis

In chemical biology applications, the compound's -CF₃ group serves as a valuable ¹⁹F NMR probe for studying protein-ligand interactions, metabolic fate, and target engagement in complex biological matrices without background interference [1]. The 3-hydroxymethyl group provides a convenient attachment point for biotin, fluorescent dyes, or photoaffinity labels via carbamate or ester linkages. The distinct 1,3-relationship between the 3-CH₂OH and 5-CF₃ groups ensures that the probe attachment point is spatially separated from the fluorinated NMR handle, minimizing interference with binding interactions [2].

Materials Science Precursor

The electron-withdrawing trifluoromethyl group modulates the electronic properties of the isoxazole ring, influencing the HOMO-LUMO gap and charge transport characteristics of derived materials [1]. The 3-hydroxymethyl group enables incorporation of the fluorinated isoxazole moiety into polymeric matrices or self-assembled monolayers via esterification or siloxane chemistry. The compound's calculated density of 1.5±0.1 g/cm³ and boiling point of 210.8±35.0 °C at 760 mmHg provide baseline parameters for process development in materials applications [2].

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